molecular formula C16H14BrNO2S B3043617 3-Bromo-7-methyl-1-(p-toluenesulfonyl)indole CAS No. 887338-40-1

3-Bromo-7-methyl-1-(p-toluenesulfonyl)indole

Cat. No. B3043617
CAS RN: 887338-40-1
M. Wt: 364.3 g/mol
InChI Key: DVIYUHTVTCSRJG-UHFFFAOYSA-N
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Description

3-Bromo-7-methyl-1-(p-toluenesulfonyl)indole is a reagent used in the synthesis of azaindoles . This compound is an intermediate in the synthesis of 7-azaindole, which has biological activity . It has a molecular weight of 364.3 g/mol.


Synthesis Analysis

3-Bromo-7-methyl-1-(p-toluenesulfonyl)indole can be prepared by reacting bromides with indoles in the presence of a base . It is also used as a reagent in the synthesis of azaindoles .


Molecular Structure Analysis

The molecular formula of 3-Bromo-7-methyl-1-(p-toluenesulfonyl)indole is C16H14BrNO2S . The InChI key is VQWIINXTMHBRDW-UHFFFAOYSA-N .


Chemical Reactions Analysis

As an intermediate, 3-Bromo-7-methyl-1-(p-toluenesulfonyl)indole is used in the synthesis of 7-azaindole . The exact chemical reactions involving this compound are subject to the specific conditions and reagents used in the synthesis process.

Scientific Research Applications

Azaindole Synthesis

3-Bromo-7-methyl-1-(p-toluenesulfonyl)indole serves as a valuable reagent in the synthesis of azaindoles. These heterocyclic compounds contain a nitrogen atom within the indole ring. Researchers use azaindoles in medicinal chemistry, as they often exhibit interesting biological activities. The bromine substitution in this compound facilitates further functionalization, making it a versatile intermediate for azaindole derivatives .

Drug Discovery and Medicinal Chemistry

The unique structural features of 3-Bromo-7-methyl-1-(p-toluenesulfonyl)indole make it an attractive candidate for drug development. Researchers explore its potential as a scaffold for designing novel pharmaceutical agents. By modifying the substituents on the indole ring, scientists can fine-tune properties such as binding affinity, selectivity, and metabolic stability. This compound’s sulfonyl group also offers additional synthetic handles for diversification .

Photoredox Catalysis

Photoredox catalysis involves using light to drive chemical reactions. 3-Bromo-7-methyl-1-(p-toluenesulfonyl)indole can participate in photoredox transformations, serving as a substrate or photocatalyst. Researchers have employed it in various cross-coupling reactions, C–H functionalizations, and cyclizations. The bromine atom enhances its reactivity under mild conditions, making it a valuable tool in synthetic chemistry .

Materials Science

Functionalized indoles find applications in materials science. Researchers explore their use as building blocks for organic semiconductors, light-emitting materials, and sensors. By incorporating 3-Bromo-7-methyl-1-(p-toluenesulfonyl)indole into polymer backbones, they can tailor electronic properties and improve device performance .

Agrochemicals and Crop Protection

Indole-based compounds have shown promise as agrochemicals. Researchers investigate their potential as herbicides, fungicides, and insecticides. By introducing specific functional groups onto the indole core, they can enhance bioactivity and selectivity. 3-Bromo-7-methyl-1-(p-toluenesulfonyl)indole could contribute to the development of environmentally friendly crop protection agents .

Fluorescent Probes and Imaging Agents

Fluorescent molecules play a crucial role in biological imaging. Researchers have explored indole derivatives as fluorescent probes for cellular imaging and tracking specific biomolecules. By incorporating 3-Bromo-7-methyl-1-(p-toluenesulfonyl)indole into these probes, they can achieve selective labeling and visualize cellular processes .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 3-Bromo-7-methyl-1-(p-toluenesulfonyl)indole . It is recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

3-bromo-7-methyl-1-(4-methylphenyl)sulfonylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO2S/c1-11-6-8-13(9-7-11)21(19,20)18-10-15(17)14-5-3-4-12(2)16(14)18/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIYUHTVTCSRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC(=C32)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-7-methyl-1-(p-toluenesulfonyl)indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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